1-Allyl-3-(4-iodophenyl)urea

Catalog No.
S16159796
CAS No.
M.F
C10H11IN2O
M. Wt
302.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Allyl-3-(4-iodophenyl)urea

Product Name

1-Allyl-3-(4-iodophenyl)urea

IUPAC Name

1-(4-iodophenyl)-3-prop-2-enylurea

Molecular Formula

C10H11IN2O

Molecular Weight

302.11 g/mol

InChI

InChI=1S/C10H11IN2O/c1-2-7-12-10(14)13-9-5-3-8(11)4-6-9/h2-6H,1,7H2,(H2,12,13,14)

InChI Key

PFNIGHMKCSRUNQ-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)NC1=CC=C(C=C1)I

1-Allyl-3-(4-iodophenyl)urea is an organic compound characterized by its unique structural features, which include an allyl group, a urea functional group, and a 4-iodophenyl substituent. This compound belongs to the class of urea derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the iodine atom in the phenyl ring may enhance its biological activity and influence its chemical reactivity, making it a subject of interest in various chemical and biological studies.

  • Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
  • Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
  • Coupling Reactions: It can undergo coupling reactions, such as the Suzuki–Miyaura coupling, which is significant for forming carbon-carbon bonds.

These reactions enable the modification of the compound for specific applications or to explore its biological properties.

The biological activity of 1-Allyl-3-(4-iodophenyl)urea is likely influenced by its unique structural features, particularly the iodophenyl moiety. This compound may exhibit various biological effects, including:

  • Antitumor Activity: Some urea derivatives have shown potential in inhibiting cancer cell growth.
  • Antimicrobial Properties: The compound may possess antimicrobial activity due to its ability to interact with biological targets.
  • Enzyme Inhibition: It could modulate the activity of specific enzymes or receptors, leading to therapeutic effects.

The exact mechanisms of action and specific targets remain subjects for further investigation.

The synthesis of 1-Allyl-3-(4-iodophenyl)urea typically involves multi-step organic reactions. Common methods include:

  • Starting Materials: The synthesis often begins with 4-iodoaniline and allyl isocyanate.
  • Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane at controlled temperatures to optimize yield and purity.
  • General Reaction Scheme:
    • Dissolve 4-iodoaniline in dichloromethane.
    • Add allyl isocyanate dropwise while stirring.
    • Allow the mixture to reach room temperature and stir until completion.
    • Isolate the product through filtration and purify by recrystallization.

This method allows for efficient production of the compound while maintaining high purity levels.

1-Allyl-3-(4-iodophenyl)urea has several potential applications in various fields:

  • Medicinal Chemistry: Its unique structure makes it a candidate for developing new pharmaceuticals with potential antitumor or antimicrobial properties.
  • Chemical Research: The compound can serve as a building block in organic synthesis and material science.
  • Biological Studies: It may be used to investigate enzyme interactions and cellular mechanisms due to its biological activity.

Studies on 1-Allyl-3-(4-iodophenyl)urea's interactions with biological macromolecules are crucial for understanding its mechanism of action. The compound can form hydrogen bonds and other non-covalent interactions with proteins and nucleic acids, potentially modulating their activity. These interactions could lead to various biological effects depending on the context of use.

Several compounds share structural similarities with 1-Allyl-3-(4-iodophenyl)urea. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Allyl-3-(4-fluorophenyl)ureaContains fluorine instead of iodineMay exhibit different reactivity due to fluorine's electronegativity.
1-Allyl-3-(3-chlorophenyl)ureaChlorine substituent on phenylDifferent chemical behavior compared to iodine.
1-Allyl-3-(phenyl)ureaSimple phenyl groupLacks halogen substituents, potentially less reactive.
1-Allyl-3-(4-nitrophenyl)ureaContains a nitro groupMay show distinct electronic properties affecting reactivity.

Uniqueness

The uniqueness of 1-Allyl-3-(4-iodophenyl)urea lies in its combination of an allyl group with an iodine substituent on the phenyl ring. This configuration can enhance its lipophilicity and influence binding interactions compared to similar compounds, leading to varied reactivity profiles and biological activities that warrant further research and application development.

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

301.99161 g/mol

Monoisotopic Mass

301.99161 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-15

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